Iron(3+);propan-2-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

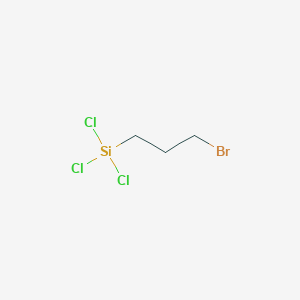

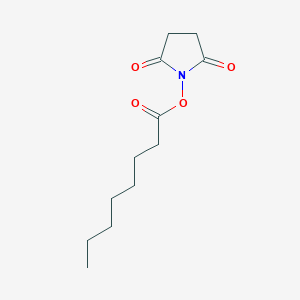

Iron(3+);propan-2-olate, also known as Iron (III) isopropoxide, is a compound with the molecular formula C9H21FeO3 . It is used in the field of nano-materials and thin films, engineering, and environmental field. It is employed in catalysis and synthesis, energy conversion, and storage .

Molecular Structure Analysis

Iron(3+);propan-2-olate has a complex structure. The structure and chemical composition of nanoparticles synthesized by thermal decomposition of a mixture of iron oleate and manganese oleate in a high-boiling solvent have been investigated using analytical transmission electron microscopy (TEM) .

Chemical Reactions Analysis

The dependence of iron oxide nanoparticle formation on the structure and thermal properties of Fe oleate complexes has been studied using FTIR, elemental analysis, X-ray photoelectron spectroscopy, differential scanning calorimetry (DSC), X-ray diffraction (XRD), transmission electron microscopy (TEM), and high-resolution TEM .

Physical And Chemical Properties Analysis

Iron(3+);propan-2-olate is a brown to black solid. It has a molecular weight of 233.11 g/mol. It has a slight alcohol odor. It hydrolyzes in water . It is sensitive to moisture and decomposes in water .

科学的研究の応用

Nanotechnology

Iron (III) isopropoxide has found fertile ground in the field of nanotechnology . It’s used in the synthesis of various nano-materials due to its distinctive physical properties .

Thin Films

Iron (III) isopropoxide is also used in the production of thin films . These films are often used in various technological applications, including microelectronics and protective coatings.

Engineering and Environmental Field

In the engineering and environmental field, Iron (III) isopropoxide plays a significant role . It’s used in various processes, including waste treatment and environmental remediation.

Catalysis and Synthesis

Iron (III) isopropoxide is employed in catalysis and synthesis . It’s used as a catalyst in various chemical reactions, contributing to the efficiency and effectiveness of these processes.

Energy Conversion and Storage

In the field of energy conversion and storage, Iron (III) isopropoxide is quite valuable . It’s used in the development of batteries and fuel cells, contributing to the advancement of renewable energy technologies.

Biomedicine

The different crystalline forms of iron oxide, which include Iron (III) isopropoxide, have proven a wide variety of applications in biomedicine . This includes drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment for cancer.

作用機序

Target of Action

Iron(3+);propan-2-olate, also known as Iron(III) isopropoxide, is primarily used in the field of nano-materials and thin films, engineering and environmental field . It is employed in catalysis and synthesis, energy conversion and storage . The primary site of action of iron is the erythrocyte .

Mode of Action

Iron(3+);propan-2-olate interacts with its targets in a unique way. Unlike conventional drugs, no drug-receptor interaction takes place . Instead, the compound plays a role in the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Biochemical Pathways

Iron plays major roles in various biochemical pathways. It is essential for oxygen transport (e.g., hemoglobin), short-term oxygen storage (e.g., myoglobin), and energy generation (e.g., cytochromes) . Iron also serves vital roles in various nonheme-containing enzymes . Iron regulatory proteins 1 and 2 (IRP1 and IRP2) play a central role in regulating iron homeostasis .

Pharmacokinetics

Iron can be administered intravenously in the form of polynuclear iron(III)-hydroxide complexes with carbohydrate ligands or orally as iron(II) (ferrous) salts or iron(III) (ferric) complexes . The pharmacodynamics of iron after oral administration have been studied using several approaches . High oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences .

Result of Action

The result of the action of Iron(3+);propan-2-olate is the production of hemoglobin, which is necessary for the transport of oxygen in the body . Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia .

Action Environment

The action of Iron(3+);propan-2-olate can be influenced by environmental factors. For instance, it is sensitive to moisture and decomposes in water . Therefore, the compound’s action, efficacy, and stability can be affected by the presence of water in its environment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

iron(3+);propan-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.Fe/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHDSMAREWXWFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21FeO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474826 |

Source

|

| Record name | iron(3+);propan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron(3+);propan-2-olate | |

CAS RN |

14995-22-3 |

Source

|

| Record name | iron(3+);propan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)